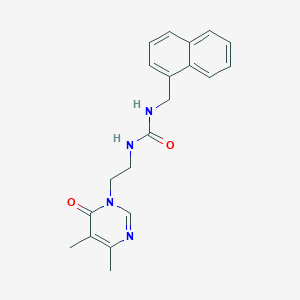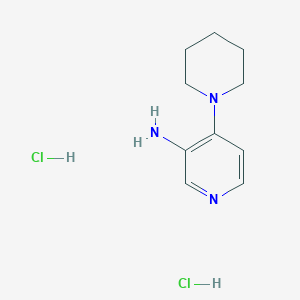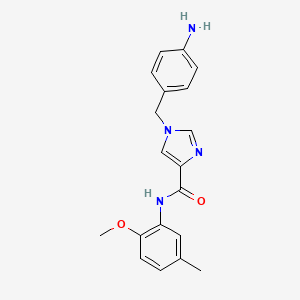
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies and Hydrogen Bonding
- Complexation-induced Unfolding: Research demonstrates the synthesis and conformational studies of heterocyclic ureas, showing their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. Such compounds, including naphthyridinylureas, exhibit primitive mimicry of peptide helix-to-sheet transitions, potentially useful for self-assembly applications (Corbin et al., 2001).
Synthesis and Reactivity
- Novel Syntheses: Studies detail the synthesis of compounds incorporating the benz[h]imidazo[1,2‐c]quinazoline ring system from ureas derived from naphthalenecarbonitrile and isocyanate, showcasing the versatility of ureas in generating complex heterocyclic structures (Petridou-Fischer & Papadopoulos, 1984).
Applications in Medicinal Chemistry
- Anticancer Activity: Ureas and sulfamides derived from 1-aminotetralins, structurally related to the discussed compound, have been synthesized and tested for anticancer activity, revealing potential as anticancer agents against specific cell lines (Özgeriş et al., 2017).
Materials Science Applications
- Organic Electrode Materials: Naphthalene-based polyimide derivatives, related to the discussed urea compounds, have been investigated as cathode materials for lithium-ion batteries, highlighting the role of such organic compounds in enhancing the performance of energy storage devices (Chen et al., 2017).
Properties
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-15(2)23-13-24(19(14)25)11-10-21-20(26)22-12-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,13H,10-12H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLANNZAICMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B2532218.png)
![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)


![2-{[1-(3,5-dimethylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)
![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)

![4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B2532240.png)
